molecular formula C17H14ClN B599449 4-Chloro-6,8-dimethyl-2-phenylquinoline CAS No. 101602-31-7

4-Chloro-6,8-dimethyl-2-phenylquinoline

Cat. No. B599449
M. Wt: 267.756
InChI Key: MCCJMSALUBTGDI-UHFFFAOYSA-N
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Description

4-Chloro-6,8-dimethyl-2-phenylquinoline is a chemical compound with the empirical formula C17H14ClN . It has a molecular weight of 267.75 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6,8-dimethyl-2-phenylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with chlorine, methyl, and phenyl groups .


Physical And Chemical Properties Analysis

4-Chloro-6,8-dimethyl-2-phenylquinoline is a solid compound . Its SMILES string, a form of notation that represents the compound’s structure, is Cc1cc(C)c2nc(cc(Cl)c2c1)-c3ccccc3 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antitubercular Activities : Certain quinoline derivatives, including those with chloro and methyl substitutions, have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, compounds with chloro substitutions have shown activity against Mycobacterium species, suggesting potential as antimycobacterial agents (Kubicová et al., 2003). Moreover, novel substituted dibenzonaphthyridines, derived from chloro-methylquinolines, were synthesized and might offer interesting biological properties (Manoj & Prasad, 2009).

  • Amination Reactions : Investigations on amination of 4-chloro-2-phenylquinoline derivatives have expanded the range of quinoline-based compounds, which could serve as precursors for further pharmacological studies (Tsai et al., 2008).

Material Science Applications

  • Electroluminescent Materials : Research into oligoquinolines has led to the development of materials with potential applications in organic light-emitting diodes (OLEDs). For example, certain oligoquinolines exhibit high-efficiency blue electroluminescence, which could be valuable for display and lighting technologies (Tonzola et al., 2007).

Antioxidant and Anti-Diabetic Agents

  • Antioxidant and Anti-Diabetic Properties : Chloroquinoline derivatives have been synthesized and evaluated for their antioxidant activities and their potential to act as anti-diabetic agents. These studies suggest that such compounds could contribute to the management of oxidative stress and diabetes (Murugavel et al., 2017).

Anticancer Agents

  • Apoptosis Inducers and Anticancer Agents : Some quinoline derivatives have been identified as potent inducers of apoptosis and have shown efficacy in cancer models, indicating their potential as anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been highlighted for its potent apoptosis-inducing activity and excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It’s considered hazardous and precautions should be taken when handling it. It’s recommended to avoid eye and skin contact, and not to ingest or inhale it .

properties

IUPAC Name

4-chloro-6,8-dimethyl-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCJMSALUBTGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656303
Record name 4-Chloro-6,8-dimethyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,8-dimethyl-2-phenylquinoline

CAS RN

101602-31-7
Record name 4-Chloro-6,8-dimethyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101602-31-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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